N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
Description
N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride: is a chemical compound that features a pyrrolidine ring attached to a pyrimidin-2-amine moiety
Properties
IUPAC Name |
N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;;/h1,3-4,7,9H,2,5-6H2,(H,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLSFIBJSUBJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of pyrrolidin-3-ylamine with pyrimidin-2-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt by treating with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents on the pyrimidin-2-amine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential biological activities. It may be used in assays to investigate its effects on various biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its derivatives may exhibit pharmacological properties that make them useful in treating diseases.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. It may also be employed in the manufacturing of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride exerts its effects depends on its specific derivatives and the biological targets they interact with. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects.
Molecular Targets and Pathways: The specific molecular targets and pathways involved in the compound's mechanism of action can vary. It may interact with receptors, enzymes, or other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are structurally similar and may have similar biological activities.
Pyrimidin-2-amine derivatives: Other derivatives of pyrimidin-2-amine may share similar properties and applications.
Uniqueness: N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific combination of the pyrrolidine and pyrimidin-2-amine moieties. This combination may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring fused with a pyrrolidine moiety, contributing to its unique chemical properties. The compound is often studied for its role as a potential therapeutic agent, particularly in oncology and antimicrobial applications.
The primary mechanism of action for N-(pyrrolidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, notably serine/threonine protein kinases such as PLK4 (Polo-like kinase 4). By inhibiting PLK4 activity, this compound disrupts the centriole duplication pathway, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for potential anticancer therapies, as PLK4 is known to play a significant role in cell proliferation.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit specific enzymes involved in DNA replication and repair processes, making it a candidate for further development as an anticancer agent. The inhibition of PLK4 leads to significant effects on tumor growth and viability in various cancer cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to fully characterize its spectrum of activity and mechanisms involved .
Table 1: Summary of Biological Activities
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | PLK4 | Cell cycle arrest, apoptosis | |
| Antimicrobial | Various bacterial targets | Inhibition of bacterial growth |
Case Study: Inhibition of PLK4
A study demonstrated that this compound effectively inhibits PLK4 in vitro. The compound was tested against several cancer cell lines, showing a dose-dependent reduction in cell viability. The results indicated that the compound could serve as a lead for developing new anticancer therapies targeting PLK4.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
